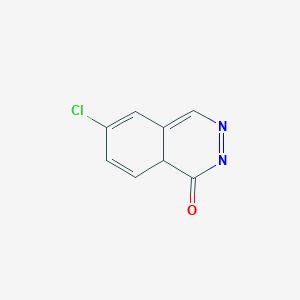
6-chloro-8aH-phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorophthalazinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of phthalazinone, characterized by the presence of a chlorine atom at the sixth position of the phthalazinone ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Chlorophthalazinone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-2-formylbenzoic acid with hydrazine hydrate . The reaction typically proceeds under reflux conditions, resulting in the formation of 6-Chlorophthalazinone.
Industrial Production Methods: Industrial production of 6-Chlorophthalazinone often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chlorophthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in 6-Chlorophthalazinone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phthalazinone oxides.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chlorophthalazinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chlorophthalazinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit phosphodiesterases, which play a role in regulating cellular signaling pathways . Additionally, it may interact with other molecular targets involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Phthalazinone: The parent compound of 6-Chlorophthalazinone, lacking the chlorine atom.
6-Bromophthalazinone: Similar structure with a bromine atom instead of chlorine.
6-Fluorophthalazinone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 6-Chlorophthalazinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it distinct from other phthalazinone derivatives .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |
Clave InChI |
VNILNTAKIZVVJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CN=NC(=O)C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
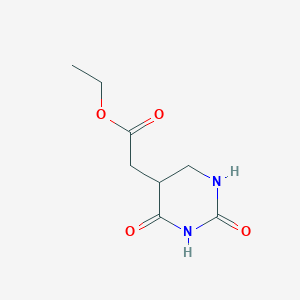
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)
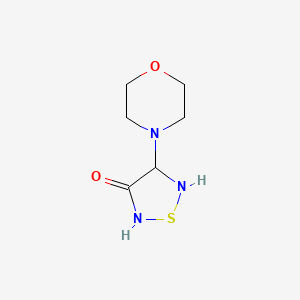


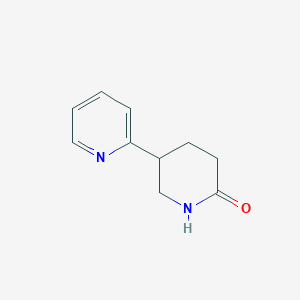
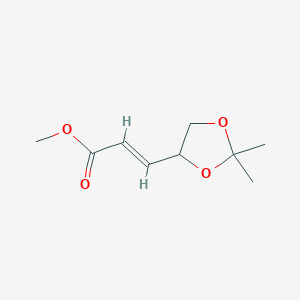
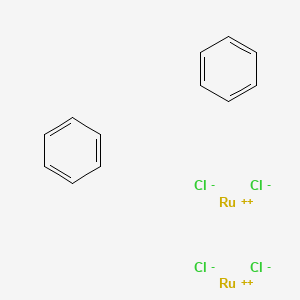
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)




